3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide
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Overview
Description
3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a methoxy group at the 3-position and a piperidinyl group substituted with a methylcarbamothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the piperidinyl intermediate. The piperidinyl intermediate is synthesized through the acylation of 4-piperidone with methyl isothiocyanate, followed by reduction to yield the desired piperidinyl derivative. This intermediate is then reacted with 3-methoxybenzoyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide.
Reduction: Formation of 3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry for the detection of metal ions, particularly copper ions.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, including its role as a chemosensor for detecting metal ions in biological systems.
Industry: Potential use in the development of sensors and analytical devices for environmental monitoring and industrial processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide primarily involves its ability to form stable complexes with metal ions. The compound acts as a chemosensor, selectively binding to copper ions through coordinate bonding at the nitrogen atoms of the ligand . This binding induces a change in the electronic structure of the compound, leading to detectable changes in its spectroscopic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzylamine
- 3-hydroxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide
- N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to selectively bind to copper ions with high affinity and specificity sets it apart from other similar compounds, making it a valuable tool in analytical chemistry and sensor development .
Properties
IUPAC Name |
3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-16-15(21)18-8-6-12(7-9-18)17-14(19)11-4-3-5-13(10-11)20-2/h3-5,10,12H,6-9H2,1-2H3,(H,16,21)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWBWJSHEUWFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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